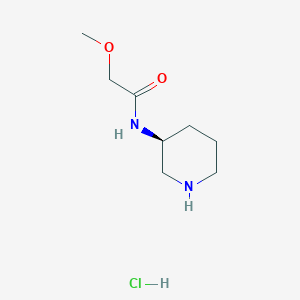
1-(6-Ethoxypyrimidin-4-yl)piperidine-3-carboxylic acid
Overview
Description
The compound 1-(6-Ethoxypyrimidin-4-yl)piperidine-3-carboxylic acid is a chemical entity that appears to be related to various piperidine derivatives, which are of interest due to their presence in numerous bioactive molecules and pharmaceuticals. Although the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related piperidine and pyrimidine derivatives, which can be useful in understanding the properties and potential synthesis routes for the compound .
Synthesis Analysis
The synthesis of related piperidine derivatives is described in the first paper, where a novel C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester is prepared through a series of reactions including asymmetric allylboration, aminocyclization, and carbamation . This method could potentially be adapted for the synthesis of this compound by modifying the functional groups attached to the piperidine ring.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity. The second paper discusses the development of a pharmacophore for hepatitis C virus (HCV) NS5B polymerase inhibitors, which includes a pyrimidine derivative . The pharmacophore model could provide insights into the molecular interactions and conformational preferences of this compound, which may be important for its potential biological activity.
Chemical Reactions Analysis
Chemical reactions involving piperidine derivatives can be complex, as indicated by the third paper, which reports on the hydrogenation of 6-(hydroxymethyl)pyridine-2-carboxylates and the synthesis of related piperidine-2-carboxylic acid derivatives . The study highlights the challenges in controlling side reactions such as hydrogenolysis. This information could be relevant when considering the chemical reactions that this compound might undergo, especially in the context of functional group transformations.
Physical and Chemical Properties Analysis
While the papers do not directly provide data on the physical and chemical properties of this compound, they do offer a glimpse into the properties of structurally related compounds. For instance, the stability of the carboxylic acid group and the reactivity of the piperidine nitrogen are key factors that can influence the compound's physical state, solubility, and reactivity . These properties are essential for the compound's potential application in pharmaceuticals or as an intermediate in organic synthesis.
Scientific Research Applications
Synthesis and Biological Applications
Antimicrobial Activity : The compound 1-(6-Ethoxypyrimidin-4-yl)piperidine-3-carboxylic acid and its derivatives have been researched for their antimicrobial properties. For instance, Patel, Agravat, and Shaikh (2011) synthesized various pyridine derivatives showing variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Similarly, Srinivasan et al. (2010) evaluated novel fluoroquinolone derivatives, including those with a piperidinyl structure, for their antimicrobial activities, demonstrating promising results (Srinivasan et al., 2010).
Antibacterial Properties : Jun-Seob Kim et al. (2011) identified a compound that selectively kills bacterial persisters without affecting normal antibiotic-sensitive cells, demonstrating the potential of piperidine derivatives in targeted antibacterial strategies (Jun-Seob Kim et al., 2011).
Synthesis and Pharmacological Evaluation
Analgesic and Antiparkinsonian Activities : Amr, Maigali, and Abdulla (2009) synthesized a series of pyridine derivatives, including those with piperidine structures, showing promising analgesic and antiparkinsonian activities (Amr, Maigali, & Abdulla, 2009).
Anticancer Potential : Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents, finding some compounds with strong anticancer properties (Rehman et al., 2018).
Antitumor Agents : Kyoji Tomita et al. (2002) explored the structure-activity relationships of 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including derivatives with piperidine structures, in the context of antitumor activity (Kyoji Tomita et al., 2002).
Other Applications
HIV-1 Reverse Transcriptase Inhibitors : Guozhi Tang et al. (2010) investigated piperidine-4-yl-aminopyrimidine derivatives as inhibitors of HIV-1 reverse transcriptase, finding potent effects against resistant mutant viruses (Guozhi Tang et al., 2010).
Synthesis of Pyrido Derivatives : Bakhite et al. (2005) focused on the synthesis of novel pyrido derivatives, including thieno[3,2-d]pyrimidines and related systems, using piperidine structures (Bakhite et al., 2005).
Safety and Hazards
Future Directions
Piperidine derivatives, including “1-(6-Ethoxypyrimidin-4-yl)piperidine-3-carboxylic acid”, continue to be of interest in the field of drug discovery due to their wide range of biological activities . Future research may focus on exploring new synthetic methods, studying their mechanisms of action, and developing new drugs based on these compounds.
Mechanism of Action
Target of Action
The primary target of 1-(6-Ethoxypyrimidin-4-yl)piperidine-3-carboxylic acid is the GABA (γ-aminobutyric acid) transporter . This transporter plays a crucial role in the reuptake of GABA, the main inhibitory neurotransmitter in the brain. By targeting this transporter, the compound can influence the concentration of GABA in the synaptic cleft and thus modulate neuronal excitability .
Mode of Action
This compound acts as an inhibitor of GABA uptake . By inhibiting the reuptake of GABA, it increases the availability of GABA in the synaptic cleft. This leads to an enhanced inhibitory effect on neuronal activity, as GABA is known to decrease neuronal excitability .
Biochemical Pathways
The compound’s action on the GABA transporter affects the GABAergic system , a major neurotransmitter system in the brain. GABA is involved in a variety of physiological functions, including the regulation of neuronal excitability and muscle tone . By increasing the availability of GABA, the compound can influence these functions.
Pharmacokinetics
The compound’s ability to inhibit gaba uptake suggests that it can cross the blood-brain barrier, a critical factor for bioavailability in the central nervous system .
Result of Action
The inhibition of GABA uptake by this compound leads to an increase in GABA concentrations in the synaptic cleft. This results in enhanced GABAergic inhibition, which can decrease neuronal excitability and potentially exert anticonvulsant effects .
properties
IUPAC Name |
1-(6-ethoxypyrimidin-4-yl)piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-2-18-11-6-10(13-8-14-11)15-5-3-4-9(7-15)12(16)17/h6,8-9H,2-5,7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVISBZMPQWVVOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)N2CCCC(C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701199891 | |
| Record name | 3-Piperidinecarboxylic acid, 1-(6-ethoxy-4-pyrimidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701199891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1353984-32-3 | |
| Record name | 3-Piperidinecarboxylic acid, 1-(6-ethoxy-4-pyrimidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353984-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Piperidinecarboxylic acid, 1-(6-ethoxy-4-pyrimidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701199891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(R)-tert-Butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate](/img/structure/B3027594.png)




![tert-Butyl {[1-oxetan-3-yl)piperidin-4-yl]methyl}carbamate](/img/structure/B3027603.png)


![tert-Butyl [(1-picolinoylpiperidin-4-yl)methyl]carbamate](/img/structure/B3027610.png)

![[1-(Oxetan-3-yl)piperidin-4-yl]methanamine](/img/structure/B3027613.png)